molecular formula C12H16ClNO2 B1418876 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1183471-71-7

2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No. B1418876
CAS RN: 1183471-71-7
M. Wt: 241.71 g/mol
InChI Key: UJXQWKYGXFVAQT-UHFFFAOYSA-N
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Description

“2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide” is an organic compound that belongs to the class of acetamides . It has a molecular weight of 241.72 . The IUPAC name for this compound is 2-chloro-N-ethyl-N-(4-methoxybenzyl)acetamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16ClNO2/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

1. Metabolism and Carcinogenicity Research

Research by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide derivatives. This study highlighted their carcinogenicity in rats and the complex metabolic activation pathways involved, leading to a DNA-reactive dialkylbenzoquinone imine, an important intermediate in carcinogenesis (Coleman, Linderman, Hodgson, & Rose, 2000).

2. Environmental Impact Studies

In 2005, De Guzman et al. conducted a ground water monitoring program focusing on the presence of chloroacetamide herbicides, including this compound, in agricultural areas. The study helped in understanding the environmental impact and distribution of these herbicides in ground water (De Guzman et al., 2005).

3. Biodegradation Studies

Wang et al. (2015) researched the biodegradation of this compound through the N-Deethoxymethylation process, using Rhodococcus sp. This study was significant in understanding the enzymatic breakdown and potential environmental remediation of this compound (Wang et al., 2015).

4. Synthesis and Pharmacological Assessment

Research by Rani et al. (2016) involved the synthesis of novel acetamide derivatives for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This study is an example of how derivatives of this compound can be used in the development of new pharmaceutical compounds (Rani, Pal, Hegde, & Hashim, 2016).

5. Environmental Chemistry and Photodegradation

Wilson and Mabury (2000) investigated the photolysis of metolachlor, a derivative of this compound, focusing on the production of monochloroacetic acid. This research is critical in understanding the environmental fate and transformation of such herbicides under sunlight exposure (Wilson & Mabury, 2000).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause eye damage and may be harmful if swallowed . The signal word is "Danger" .

properties

IUPAC Name

2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXQWKYGXFVAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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